molecular formula C13H15N3O B1302802 6-[(Piperazin-1-yl)carbonyl]-1h-indole CAS No. 633322-11-9

6-[(Piperazin-1-yl)carbonyl]-1h-indole

Cat. No.: B1302802
CAS No.: 633322-11-9
M. Wt: 229.28 g/mol
InChI Key: USRKDEZHNHRTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-[(Piperazin-1-yl)carbonyl]-1H-indole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase (AChE), where it acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition . This interaction suggests that this compound can modulate the activity of AChE, which is crucial for neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AChE can alter neurotransmitter levels, impacting neuronal signaling and potentially affecting cognitive functions . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of AChE involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thus enhancing cholinergic signaling . This mechanism of action highlights the compound’s potential as a modulator of neurotransmission and its relevance in neurological research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound may lead to alterations in cell signaling and metabolism, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmission and cognitive function. At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and disruptions in metabolic processes . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes . Identifying the specific enzymes and pathways involved in its metabolism is essential for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its interactions with biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Piperazin-1-yl)carbonyl]-1H-indole typically involves the reaction of 1H-indole with piperazine in the presence of a suitable carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(Piperazin-1-yl)carbonyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(Piperazin-1-yl)carbonyl]-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Piperazin-1-yl)carbonyl]-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1H-indol-6-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-2-1-10-3-4-15-12(10)9-11/h1-4,9,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRKDEZHNHRTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375465
Record name 6-[(piperazin-1-yl)carbonyl]-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633322-11-9
Record name 6-[(piperazin-1-yl)carbonyl]-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(Piperazin-1-yl)carbonyl]-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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